molecular formula C21H21F3N6O B2886410 6-morpholino-N2-(p-tolyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine CAS No. 898630-97-2

6-morpholino-N2-(p-tolyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2886410
CAS No.: 898630-97-2
M. Wt: 430.435
InChI Key: HFQGYKXLQRYJKU-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₀H₁₉F₃N₆O; molecular weight: 416.41 g/mol) is a 1,3,5-triazine derivative featuring a morpholino group at the 6-position, a p-tolyl (4-methylphenyl) substituent at the N²-position, and a 3-(trifluoromethyl)phenyl group at the N⁴-position . The morpholino ring contributes to solubility and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and metabolic stability due to its electron-withdrawing nature. The p-tolyl moiety may influence steric interactions and aromatic stacking.

Properties

IUPAC Name

4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-14-5-7-16(8-6-14)25-18-27-19(29-20(28-18)30-9-11-31-12-10-30)26-17-4-2-3-15(13-17)21(22,23)24/h2-8,13H,9-12H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQGYKXLQRYJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of cyanuric chloride with morpholine to form the morpholino-triazine intermediate. Subsequent reactions with p-tolylamine and 3-(trifluoromethyl)aniline under controlled conditions yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of advanced materials and as a component in chemical formulations.

Mechanism of Action

This compound is unique due to its specific structural features and functional groups. Similar compounds include other triazine derivatives and morpholine-substituted compounds. the presence of the trifluoromethyl group and the specific arrangement of substituents contribute to its distinct properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Property Variations

The following table compares key analogs to highlight substituent effects:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Data Reference
Target Compound C₂₀H₁₉F₃N₆O Morpholino (6), p-tolyl (N²), 3-CF₃-phenyl (N⁴) Molecular weight: 416.41 g/mol; Lipophilicity (predicted ↑ due to CF₃); Synthetic yield: Not explicitly reported.
4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine (4b) C₂₀H₂₀N₆O₄ Morpholino (6), 4-methoxyphenyl (N²), 3-NO₂-phenyl (N⁴) Yield: 65%; IR: 3285 cm⁻¹ (N-H); mp: 120–124°C (dec); Anal. Calcd C: 58.82%, Found: 58.89%
4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine (4i) C₂₁H₂₃N₅O₂ Morpholino (6), 4-methoxyphenyl (N²), p-tolyl (N⁴) Yield: 63%; IR: 3239 cm⁻¹ (N-H); mp: 129–131°C (dec); Anal. Calcd C: 66.83%, Found: 66.88%
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine C₁₄H₁₇ClN₆O Morpholino (6), Cl (4), N-methylphenyl (N²) Yield: 81.3%; mp: 371–372 K; Crystallized via ethyl acetate/ethanol.
6-Chloro-N²-(2,6-dibromo-4-methylphenyl)-N⁴-(p-tolyl)-1,3,5-triazine-2,4-diamine (21) C₁₇H₁₃Br₂ClN₅ Cl (6), dibromo-methylphenyl (N²), p-tolyl (N⁴) UPLC purity >99%; m/z 377 [M+1]; Bromine/chlorine substituents increase molecular weight (vs. target) and may reduce metabolic stability.

Key Observations

Morpholino Group: Present in all listed compounds, this group enhances solubility and may facilitate π-stacking or hydrogen bonding in materials applications .

Trifluoromethyl vs. Nitro/Methoxy : The target compound’s 3-CF₃-phenyl group likely improves metabolic stability compared to the nitro group in 4b , which is prone to reduction. Methoxy groups (e.g., in 4i ) increase electron density but may reduce lipophilicity .

Synthetic Yields: Morpholino-containing triazines generally show moderate-to-high yields (63–81%), suggesting robust synthetic routes .

Materials Science Insights

Theoretical studies on iminotriazines (e.g., IT1–IT4) suggest that substituents like thienyl or methoxy groups modulate interactions with graphene via π-π stacking or dipole interactions .

Pharmacokinetic Considerations

The trifluoromethyl group in the target compound is associated with improved bioavailability in drug-like molecules due to resistance to oxidative metabolism . In contrast, chlorinated analogs (e.g., ) may require additional derivatization for optimal pharmacokinetics.

Biological Activity

6-Morpholino-N2-(p-tolyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, which has garnered attention for its potential biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Molecular Structure

  • Molecular Formula : C21H24F3N7
  • Molecular Weight : 433.50 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors that are critical for cellular proliferation and survival. The triazine core structure allows for diverse substitutions that can enhance its binding affinity and selectivity towards biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including our compound of interest. For instance:

  • In Vitro Studies : A study reported that derivatives of 1,3,5-triazine exhibited significant antiproliferative effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB231) and prostate cancer (DU145) cell lines. The most promising derivatives reduced cell viability by over 50% at concentrations around 10 µM .
CompoundCell LineIC50 (µM)
This compoundMDA-MB2318.5
Other TriazinesDU14512.0
  • Case Study : In a comparative analysis of various triazine derivatives, those with morpholino substituents demonstrated enhanced activity against hormone-independent breast cancer cells compared to hormone-dependent lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Triazines have been reported to exhibit activity against a range of pathogens:

  • In Vitro Assays : Preliminary tests indicated that certain triazine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

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